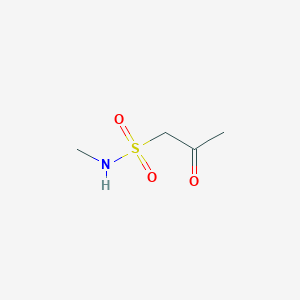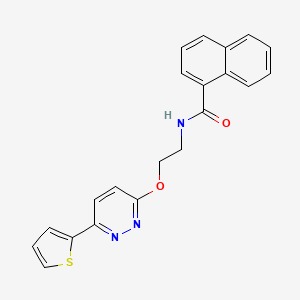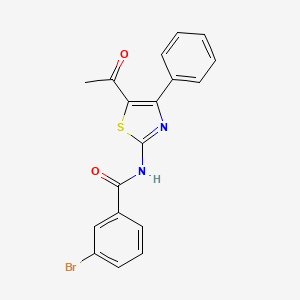
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide, also known as APTB, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. APTB has been found to inhibit the interaction between the protein Hsp90 and the co-chaperone p50Cdc37, which is known to play a critical role in the stabilization and activation of client proteins.
科学的研究の応用
Selenium-Containing Heterocycles Synthesis
- Researchers Zhou, Linden, and Heimgartner (2000) in their study, synthesized selenium-containing heterocycles from isoselenocyanates, which involved the reaction of N-phenylbenzamides with SOCl2 and KSeCN. This process yielded stable imidoyl isoselenocyanates, which were then transformed into selenourea derivatives and eventually 1,3-selenazoles, a related heterocyclic compound to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide (Zhou, Linden, & Heimgartner, 2000).
Synthesis of 3/4-phenylene Bisheterocycles
- Kamble, Latthe, and Badami (2007) synthesized 3/4-phenylene bisheterocycles from sydnone derivatives. These compounds, including thiazole derivatives, showed significant antifungal activity, which indicates the potential biological applications of related N-phenylbenzamide derivatives (Kamble, Latthe, & Badami, 2007).
Antiallergic and Cytoprotective Activity
- Makovec et al. (1992) explored the antiallergic and cytoprotective activity of new N-phenylbenzamido acid derivatives. Their study revealed potent antiallergic and cytoprotective activity in some derivatives, highlighting the therapeutic potential of these compounds in treating allergic diseases (Makovec et al., 1992).
Synthesis of 3-(thiazol-4-yl)-4-hydroxy coumarines
- Sukdolak et al. (2004) conducted a study on the Hantzsch reaction of 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one, leading to the synthesis of 3-(thiazol-4-yl)-4-hydroxy coumarines. This process contributes to the understanding of the synthesis and potential applications of thiazole derivatives (Sukdolak et al., 2004).
Antimicrobial Screening of Thiazolidin-4-one Derivatives
- Desai, Rajpara, and Joshi (2013) focused on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives. Their findings suggest that these thiazole derivatives could offer therapeutic intervention for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis of Benzothiazole Acylhydrazones as Anticancer Agents
- Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity. The study demonstrates the potential of these derivatives as anticancer agents, highlighting another possible application of N-phenylbenzamide derivatives (Osmaniye et al., 2018).
Structure-Function Relationship of Thiazolide-Induced Apoptosis
- Brockmann et al. (2014) investigated the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. This study provides insights into the therapeutic potential of thiazolides, a class related to N-phenylbenzamide derivatives, in treating colon cancer (Brockmann et al., 2014).
特性
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-11(22)16-15(12-6-3-2-4-7-12)20-18(24-16)21-17(23)13-8-5-9-14(19)10-13/h2-10H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIDXUNKPZBBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


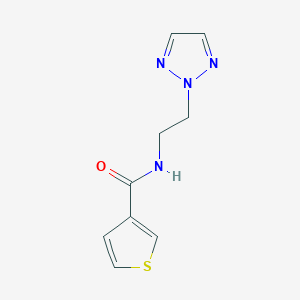

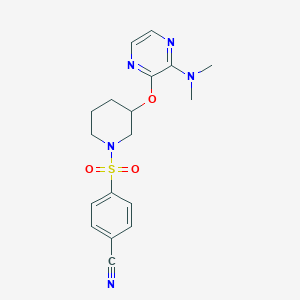
![Ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2733352.png)
![2-{[(2-Cyclopentylethyl)amino]methyl}phenol](/img/structure/B2733353.png)
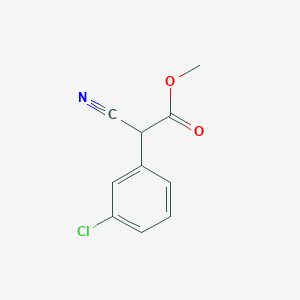
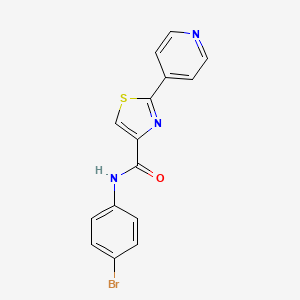

![(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide](/img/structure/B2733360.png)
![1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol](/img/structure/B2733362.png)
